Butyl 2,4-dichlorobenzoate
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Overview
Description
Butyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with butanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
2,4-dichlorobenzoic acid+butanolH2SO4Butyl 2,4-dichlorobenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve this .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichlorobenzoic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzoic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a model compound for understanding ester hydrolysis in biological environments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of butyl 2,4-dichlorobenzoate primarily involves its hydrolysis to release 2,4-dichlorobenzoic acid and butanol. The ester bond is cleaved by the action of esterases or under acidic/basic conditions. The released 2,4-dichlorobenzoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzoic acid: The parent compound from which butyl 2,4-dichlorobenzoate is derived.
Methyl 2,4-dichlorobenzoate: Another ester derivative of 2,4-dichlorobenzoic acid.
Ethyl 2,4-dichlorobenzoate: Similar to this compound but with an ethyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl and ethyl counterparts. The butyl group provides increased hydrophobicity and a higher boiling point, making it suitable for specific industrial applications .
Properties
CAS No. |
70066-83-0 |
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Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
butyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VEUZBKXIJHGTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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